3-Deoxygalanthamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUVCVJKXPDUPB-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CCC[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Biosynthetic Pathways of 3 Deoxygalanthamine
Identification of Biogenetic Precursors and Their Metabolic Derivation
The journey to synthesizing 3-deoxygalanthamine begins with fundamental building blocks derived from primary metabolism. The identification of these initial precursors has been crucial in understanding the entire biosynthetic sequence.
Elucidation of Aromatic Amino Acid Origin: Phenylalanine and Tyrosine Pathways
The backbone of this compound originates from two aromatic amino acids: phenylalanine and tyrosine. plos.orgresearchgate.net Through radiolabeling studies, it was determined that phenylalanine provides the C6-C1 catechol portion of the molecule, while tyrosine is converted into tyramine (B21549), which forms the other key fragment. plos.orgcore.ac.uk The biosynthesis of these aromatic amino acids themselves occurs via the shikimic acid pathway, a metabolic route present in plants and microorganisms but not in animals. uzh.chwikipedia.org
The initial steps in the pathway involve enzymes such as phenylalanine ammonia-lyase (PAL), which converts phenylalanine to trans-cinnamic acid. researchgate.netcore.ac.uk Subsequent hydroxylations catalyzed by cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H), both cytochrome P450 enzymes, lead to the formation of 3,4-dihydroxybenzaldehyde (B13553). core.ac.ukresearchgate.net Concurrently, tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine. plos.orgresearchgate.net
Formation of Norbelladine (B1215549) and 4′-O-Methylnorbelladine Intermediates
The two streams of the pathway converge with the condensation of 3,4-dihydroxybenzaldehyde and tyramine to form a Schiff base, which is then reduced to create the first key alkaloid intermediate, norbelladine. plos.org This reaction can be catalyzed by norbelladine synthase (NBS) or a noroxomaritidine/norcraugsodine reductase (NR). researchgate.net
Norbelladine serves as a critical branching point and is the universal precursor to all major Amaryllidaceae alkaloids. plos.orgresearchgate.net The subsequent and pivotal step is the O-methylation of norbelladine at the 4'-hydroxyl group to form 4′-O-methylnorbelladine. plos.org This reaction is catalyzed by the enzyme norbelladine 4′-O-methyltransferase (N4OMT). evitachem.com 4′-O-methylnorbelladine is the direct precursor for the subsequent cyclization reaction that forms the characteristic core structure of galanthamine-type alkaloids. chim.itrsc.org
Enzymatic Catalysis in this compound Biosynthesis
The conversion of linear precursors into the complex tetracyclic structure of Amaryllidaceae alkaloids is orchestrated by a suite of highly specific enzymes. The characterization of these biocatalysts is fundamental to understanding and potentially engineering the biosynthesis of this compound.
Characterization of Phenol (B47542) Coupling Enzymes (e.g., Cytochrome P450-Dependent Monooxygenases)
A crucial and defining step in the biosynthesis is the intramolecular oxidative C-C phenol coupling of 4′-O-methylnorbelladine. chim.itnih.gov This reaction is catalyzed by cytochrome P450-dependent monooxygenases. frontiersin.orgchim.it Specifically, enzymes belonging to the CYP96T family have been identified as responsible for the para-ortho' C-C phenol coupling that leads to the formation of the galanthamine (B1674398) skeleton. frontiersin.orgresearchgate.net This cyclization results in the formation of a highly reactive dienone intermediate. chim.it For instance, CYP96T1 has been shown to catalyze this para-ortho' coupling to produce N-demethylnarwedine, a precursor in the galanthamine pathway. biorxiv.org
Functional Annotation of Methyltransferases and Reductases
Following the pivotal phenol coupling step, further enzymatic modifications are required. While the formation of this compound itself represents an intermediary point, the broader pathway to galanthamine involves reductases and further methyltransferases.
Methyltransferases: Norbelladine 4′-O-methyltransferase (N4OMT) is a key enzyme that has been cloned and characterized. plos.org It specifically catalyzes the methylation of norbelladine to 4′-O-methylnorbelladine, a committed step towards galanthamine synthesis. evitachem.comuniprot.org In some species, O-methyltransferases have been found to catalyze multiple methylation reactions in the biosynthesis of Amaryllidaceae alkaloids. frontiersin.org
Reductases: After the formation of the dienone intermediate N-demethylnarwedine via phenol coupling, a reduction step is necessary. An aldo-keto reductase (NtAKR1) has been identified that reduces the carbonyl group to complete the formation of galanthamine from N-demethylnarwedine. frontiersin.orgfrontiersin.org While the direct reduction to this compound is a branch of this pathway, the characterization of these reductases provides insight into the enzymatic machinery involved.
Molecular and Genetic Approaches to Enzyme Discovery and Pathway Reconstruction
The elucidation of the this compound biosynthetic pathway has been significantly advanced by modern molecular and genetic techniques. nih.gov Traditional methods involving radiolabeling experiments laid the groundwork, but the identification of the specific genes and enzymes has relied on transcriptomics and bioinformatics. plos.orgnih.gov
By constructing transcriptome assemblies from galanthamine-producing plants like Narcissus species and Lycoris radiata, researchers have been able to identify candidate genes encoding the biosynthetic enzymes. plos.orgresearchgate.net Co-expression analysis, where the expression levels of genes are correlated with the accumulation of specific alkaloids, has been a powerful tool. google.com For example, the program HAYSTACK was used to identify transcripts that co-express with N4OMT, leading to the discovery of a relevant cytochrome P450. google.com These molecular approaches have not only confirmed the proposed pathway but have also provided the genetic tools necessary for heterologous expression and metabolic engineering, opening avenues for the sustainable production of these valuable alkaloids in microbial or alternative plant systems. frontiersin.orgfrontiersin.org
Regulatory Mechanisms of Alkaloid Biosynthesis in Producing Organisms
The production of precursors for this compound synthesis within Amaryllidaceae plants is tightly regulated at multiple levels, including transcriptional control, developmental stage, and in response to environmental stimuli. Understanding these mechanisms is crucial for optimizing the supply of starting materials for semi-synthetic production.
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a key control point. Studies have identified several transcription factors that modulate the alkaloid biosynthetic pathway. For instance, the expression of genes involved in the phenylpropanoid pathway and subsequent alkaloid-specific steps is often coordinated.
Developmental and Tissue-Specific Regulation: The accumulation of Amaryllidaceae alkaloids, and by extension their precursors, varies significantly between different plant organs (bulbs, leaves, flowers) and throughout the plant's developmental cycle. For example, leaves and flowers have been found to contain the highest concentrations of these compounds in some species, while bulbs may serve as primary storage sites. nih.gov This distribution is linked to the differential expression of biosynthetic genes in these tissues.
Elicitor-Induced Regulation: The production of alkaloids can be enhanced by the application of elicitors, which are compounds that trigger defense responses in plants. Methyl jasmonate (MeJA), a plant signaling molecule, has been shown to significantly induce the expression of key genes in the galanthamine biosynthetic pathway, such as norbelladine synthase (NBS) and norbelladine 4′-O-methyltransferase (N4OMT). nih.gov This response is often mediated by specific transcription factors, like those of the MYC family, which are activated by the jasmonate signaling cascade. nih.govfishersci.ca This suggests that treating plant cultures with elicitors could be a viable strategy to increase the yield of precursors like norbelladine and 4'-O-methylnorbelladine.
Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Engineering
Heterologous expression, which involves introducing genes from one organism into a host like yeast or bacteria, is a powerful tool for studying and engineering biosynthetic pathways. fishersci.cascribd.comfishersci.camybiosource.com While there are no reports of the complete heterologous production of this compound, this technology is pivotal for producing its biosynthetic precursors and offers future possibilities for its total biosynthesis in a microbial host.
Elucidation and Engineering of Precursor Pathways: The genes encoding the enzymes for the biosynthesis of norbelladine and 4'-O-methylnorbelladine have been identified and characterized using heterologous expression systems. researchgate.netfragranceu.com For example, expressing genes like tyrosine decarboxylase (TYDC), norbelladine synthase (NBS), and norbelladine 4'-O-methyltransferase (N4OMT) in hosts such as E. coli or Saccharomyces cerevisiae allows for the detailed study of their function and the optimization of precursor production. researchgate.netallfordrugs.com Metabolic engineering strategies can be applied to these hosts to improve the flux towards these precursors by overexpressing rate-limiting enzymes or down-regulating competing pathways.
Future Prospects for Complete Heterologous Synthesis: The ultimate goal of metabolic engineering in this context would be the creation of a microbial strain capable of producing this compound from simple sugars. This would involve co-expressing all the necessary biosynthetic genes from the plant pathway to produce a key intermediate like narwedine. The challenge would then be to introduce a final enzymatic step that leads to this compound instead of galanthamine. This would likely require the discovery of a novel enzyme or the engineering of a known reductase to specifically remove the hydroxyl group at the C-3 position. While challenging, the successful heterologous production of other complex alkaloids like opioids demonstrates the feasibility of such an approach. metabolomicsworkbench.orgwikipedia.org This would provide a sustainable and scalable production platform for this compound and its derivatives.
Strategic Chemical Synthesis of 3 Deoxygalanthamine and Structural Analogs
Total Synthesis Methodologies
The total synthesis of 3-Deoxygalanthamine, a complex undertaking, has been achieved through several distinct and innovative chemical strategies. These methods include those that mimic natural biosynthetic pathways and others that rely on powerful, modern synthetic reactions.
Biomimetic Approaches Based on Oxidative Phenol (B47542) Coupling Reactions
The biosynthesis of related Amaryllidaceae alkaloids, such as galanthamine (B1674398), is thought to involve a key intramolecular oxidative phenol coupling reaction. nih.gov This biomimetic strategy has been a cornerstone in the laboratory synthesis of the galanthamine core structure. The fundamental step involves the coupling of a suitably substituted precursor, leading to the characteristic spirocyclic system. nih.govnih.gov
In these biomimetic syntheses, a precursor molecule undergoes an oxidative carbon-carbon bond formation between two phenolic rings. rsc.org This reaction is often mediated by reagents that facilitate one-electron oxidation, creating radical species that couple in a specific manner to form the desired polycyclic framework. nih.gov While highly elegant, these reactions can sometimes suffer from low yields due to competing side reactions and the challenge of controlling the regioselectivity of the coupling. nih.gov The development of catalytic and more selective oxidizing agents continues to be an active area of research to improve the efficiency of these biomimetic routes. rsc.org
Non-Biomimetic Routes: Intramolecular Heck Reactions
A powerful and widely used method for the construction of complex ring systems in organic synthesis is the intramolecular Heck reaction. wikipedia.orgchim.it This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a new carbon-carbon bond and a cyclic structure. wikipedia.org The intramolecular Heck reaction has been successfully applied to the synthesis of this compound, offering a reliable and efficient way to construct its core structure. epdf.pubsoton.ac.uk
This approach typically involves the preparation of a precursor containing both an aryl halide and an alkene moiety at appropriate positions. Upon treatment with a palladium catalyst, the intramolecular cyclization proceeds to form the key heterocyclic ring system of the target molecule. rsc.org One of the significant advantages of the intramolecular Heck reaction is its functional group tolerance, allowing for its use in the later stages of a synthesis. wikipedia.org The reaction can also be rendered enantioselective through the use of chiral ligands on the palladium catalyst, enabling the synthesis of specific enantiomers of this compound. chim.itlibretexts.org
A notable example involves a synthesis where the key quaternary carbon center of the galanthamine ring system is created via an intramolecular Heck reaction. soton.ac.uk
Ring-Closing Metathesis (RCM) Strategies
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the formation of cyclic compounds, including the heterocyclic core of this compound. organic-chemistry.orgwikipedia.org This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene. wikipedia.org
In the context of this compound synthesis, a precursor molecule containing two terminal alkene groups is synthesized and then subjected to RCM. soton.ac.uk The choice of catalyst is crucial for the success of the reaction, with second-generation Grubbs catalysts often being employed for their high activity and functional group tolerance. organic-chemistry.org The resulting cyclized product contains the dihydrofuran ring, a key structural feature of the target molecule. RCM is particularly advantageous for its ability to form medium to large rings, which can be challenging to construct using other methods. wikipedia.org
One documented synthesis of (±)-deoxygalanthamine utilizes an enyne ring-closing metathesis, followed by hydroboration-oxidation, to set the stage for a subsequent intramolecular Heck reaction. soton.ac.uk
Asymmetric Synthesis for Enantiopure Forms
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of asymmetric syntheses to produce enantiomerically pure forms of this compound is of significant importance. uvic.caslideshare.net Asymmetric synthesis aims to create a chiral molecule from an achiral or racemic starting material, yielding a product with a high excess of one enantiomer. slideshare.net
Several strategies have been employed to achieve the asymmetric synthesis of this compound. One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction. uvic.ca After the desired stereocenter has been created, the auxiliary is removed.
Alternatively, chiral catalysts can be used to induce enantioselectivity. unipd.it In the context of the intramolecular Heck reaction, for example, the use of a palladium catalyst bearing a chiral ligand can lead to the formation of one enantiomer of the product over the other. libretexts.org One specific asymmetric synthesis of (-)-3-Deoxygalanthamine has been reported, highlighting the feasibility of controlling the stereochemistry during the synthetic sequence. epdf.pub
Semisynthetic Routes to this compound Derivatives
Semisynthesis, which starts from a naturally occurring compound, offers a more direct route to novel derivatives.
Derivatization from Galanthamine and Precursors
Galanthamine, being a readily available natural product, serves as an excellent starting material for the synthesis of this compound and its derivatives. This semisynthetic approach leverages the existing complex framework of galanthamine, reducing the number of synthetic steps required to access new analogs.
Synthetic Modification for Enhanced Structural Diversity
The core structure of this compound, a derivative of galanthamine, offers a versatile scaffold for synthetic modifications aimed at enhancing structural diversity and exploring structure-activity relationships. Researchers have employed various strategies to modify different parts of the galanthamine framework, including the phenolic hydroxyl group, the tertiary amine, and the cyclohexene (B86901) ring. These modifications have led to the generation of a wide array of structural analogs.
One common approach involves the derivatization of the C-6 hydroxyl group. For instance, a series of substituted benzoyl-derivatives of galanthamine have been synthesized. Among these, compounds with an isobutyl or a butyl chain in the para position of the benzene (B151609) ring have shown notable activity. mdpi.com Specifically, 6-O-(4-tert-butylbenzoyl)galanthamine and 6-O-(4-butylbenzoyl)galanthamine have demonstrated significant potential. mdpi.com
Another key site for modification is the tertiary amine. N-demethylation of galanthamine yields norgalanthamine, which serves as a crucial intermediate for introducing diverse substituents at the nitrogen atom. caymanchem.com This has led to the creation of compounds like N-allylnorgalanthamine and N-(2'-methyl)allylnorgalanthamine. Such modifications to the nitrogen substitution pattern have been shown to play a significant role in the biological activity of the resulting derivatives.
Modifications to the phenolic hydroxyl group have also been explored. Demethylation of the methoxy (B1213986) group yields the corresponding phenol, which can then be subjected to further conversions. google.com For example, reaction with iodotrimethylsilane (B154268) can effectively cleave the methyl group. google.com
The ketone intermediate, narwedine (also known as 3-oxo-3-deoxy-galanthamine), is another pivotal starting point for generating structural diversity. google.comdcchemicals.com Reductive amination of the keto group can introduce an amino group at this position. google.com Furthermore, the ketone can react with Grignard reagents to yield analogs with various substituents at the R9 position. google.com The ketone may also be converted to a 1,3-dithiolane, which can then be desulfurized to produce further analogs. google.com
Additionally, new synthetic routes to the this compound skeleton have been developed using methods like the intramolecular Heck reaction. google.com While this specific approach did not create the essential allylic functionality for certain biological activities, it highlights the ongoing efforts to devise novel synthetic strategies. google.com The labeled analog, this compound-d3, is utilized as a reactant in the synthesis of galanthamine and its derivatives, aiding in metabolic and pharmacokinetic studies. impurity.com0qy.comimpurity.comlgcstandards.com
These synthetic modifications have produced a rich library of galanthamine analogs, each with unique structural features. The exploration of this chemical space continues to provide valuable insights into the structure-activity relationships of this important class of alkaloids.
Table of Synthetically Modified Galanthamine Analogs:
| Original Compound | Modification Site | Resulting Analog | Significance |
|---|---|---|---|
| Galanthamine | C-6 Hydroxyl Group | 6-O-(4-tert-butylbenzoyl)galanthamine | Enhanced biological activity mdpi.com |
| Galanthamine | C-6 Hydroxyl Group | 6-O-(4-butylbenzoyl)galanthamine | Enhanced biological activity mdpi.com |
| Galanthamine | Tertiary Amine | N-Demethylgalanthamine (Norgalanthamine) | Intermediate for further N-substitution caymanchem.com |
| Norgalanthamine | Nitrogen Atom | N-allylnorgalanthamine | Altered biological activity profile |
| Norgalanthamine | Nitrogen Atom | N-(2'-methyl)allylnorgalanthamine | Altered biological activity profile |
| Galanthamine | Phenolic Hydroxyl Group | Phenolic derivative (demethylated) | Intermediate for further functionalization google.com |
| Narwedine (ketone intermediate) | Keto Group | Amino-substituted analog | Introduction of new functional group google.com |
Structure Activity Relationship Sar Studies and Molecular Interaction Profiles of 3 Deoxygalanthamine Analogs
Design Principles for Novel 3-Deoxygalanthamine Analogs
The design of novel analogs of this compound would likely be guided by established principles of medicinal chemistry. successbridge.co.insynopsys.comquora.com The primary goal would be to create new molecules with improved potency, selectivity, and pharmacokinetic properties compared to the parent compound. Key strategies would involve modifying specific functional groups on the this compound scaffold. This process requires careful consideration of how structural changes will affect the molecule's interaction with its biological target, which for galanthamine (B1674398) analogs is typically the enzyme acetylcholinesterase (AChE). nanobioletters.commdpi.comjpionline.orgnih.gov
Exploration of Substituent Effects on Biological Activity Profiles
A critical aspect of SAR studies is examining how different substituents at various positions on the core structure affect biological activity. rsc.orgnih.gov For this compound analogs, researchers would systematically introduce a variety of chemical groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at accessible positions on the molecule. rsc.orgnih.govnih.gov Each new analog would then be tested to determine its biological activity, for instance, its ability to inhibit AChE. nanobioletters.com The resulting data, often presented in tables comparing substituents to inhibitory concentrations (like IC50 values), would help identify which chemical features enhance or diminish the desired activity. nih.gov
Molecular Modeling and Computational Chemistry in SAR Investigations
Computational methods are invaluable for predicting how new analogs might behave, thereby guiding synthetic efforts and reducing the need for extensive laboratory work.
Ligand-Target Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand, e.g., a this compound analog) when bound to a biological target, such as the active site of the AChE enzyme. nanobioletters.commdpi.comjpionline.org These simulations calculate a "docking score," which estimates the binding affinity, and visualize the specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the protein's amino acid residues. jpionline.org For this compound analogs, docking studies would help rationalize observed SAR data and predict the potential efficacy of newly designed compounds. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. nih.govnih.govmdpi.comresearchgate.net Unlike static docking, MD simulates the movements of atoms in the ligand and the protein over time, offering insights into the stability of the complex and conformational changes that may occur upon binding. nih.govnih.govvolkamerlab.org This can help refine the understanding of the binding mode and the energetic factors that govern the interaction between a this compound analog and its target. mdpi.com
Pharmacological Mechanism Exploration of Analogs at a Molecular Level
To fully characterize new analogs, it is essential to move from computational predictions to experimental validation of their pharmacological mechanisms.
Receptor Binding Studies and Selectivity Profiling
Receptor binding assays are laboratory experiments that measure the affinity of a compound for its target receptor. umich.eduresearchgate.netfrontiersin.org For this compound analogs, these studies would quantify their binding affinity (often expressed as Ki or IC50 values) to AChE. umich.edufrontiersin.org Furthermore, selectivity profiling is crucial to ensure that the analogs bind preferentially to the intended target (AChE) over other related enzymes (like butyrylcholinesterase) or unrelated receptors, which helps in minimizing potential off-target side effects. nih.govnih.gov This involves testing the compounds against a panel of different receptors and enzymes. nih.gov
Compound and PubChem CID Table
Enzyme Modulation and Inhibition Kinetics
The enzymatic inhibitory profile of galanthamine analogs is primarily centered on their interaction with acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Galanthamine itself is a reversible and competitive inhibitor of AChE. nih.govresearchgate.net The kinetics of this inhibition and how it is modulated by structural modifications across various analogs provide critical insights into the structure-activity relationships (SAR) governing their efficacy.
Research into the enzyme kinetics of galanthamine has established it as a competitive inhibitor. nih.gov This mode of inhibition implies that it vies with the natural substrate, acetylcholine, for the active site of the AChE enzyme. The potency of this inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For galanthamine, reported IC50 values against AChE can vary depending on the assay conditions but typically fall in the sub-micromolar range. For instance, an IC50 value of 0.35 µM has been reported. researchgate.net Another study reported an IC50 of 1.82 µM. conicet.gov.ar
The structural features of the galanthamine scaffold are pivotal for its interaction with AChE. The molecule fits into a narrow gorge of the enzyme, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). springernature.com Modifications at different positions on the galanthamine molecule can significantly alter its inhibitory potency and selectivity.
While direct and extensive research on the enzyme modulation and inhibition kinetics of This compound is not widely published, its potential activity can be inferred from the SAR of related analogs. The removal of the hydroxyl group at the C-3 position, as in this compound, would likely impact the molecule's binding affinity within the AChE gorge. The hydroxyl group in galanthamine is believed to form hydrogen bonds with amino acid residues in the active site, contributing to its binding energy. The absence of this group in this compound would eliminate this specific interaction, which could potentially lead to a decrease in inhibitory potency compared to galanthamine.
This is supported by examining analogs with modifications at or near the C-3 position. For example, Narwedine , which possesses a ketone group at C-3 (3-oxo-galanthamine), generally shows weaker AChE inhibitory activity than galanthamine. conicet.gov.ar This suggests that the stereochemistry and the hydrogen-bonding capability of the substituent at C-3 are important for potent inhibition.
The following table summarizes the AChE inhibitory activity of galanthamine and some of its key analogs, illustrating the impact of structural modifications.
| Compound | Modification from Galanthamine | AChE IC50 (µM) | Reference |
| Galanthamine | - | 1.82 | conicet.gov.ar |
| Narwedine | 3-oxo | > 100 | conicet.gov.ar |
| Epigalanthamine | Epimer at C-3 hydroxyl | - | |
| N-allylnorgalanthamine | N-allyl instead of N-methyl | 0.18 | ddg-pharmfac.net |
| N-(2'-methyl)allylnorgalanthamine | N-(2'-methyl)allyl instead of N-methyl | 0.16 | ddg-pharmfac.net |
| Compound C2 | Benzylpyridine at hydroxyl group | 0.5139 | larvol.com |
Data presented is a compilation from various sources and assay conditions may differ.
The data clearly indicates that modifications to the galanthamine structure can lead to either a decrease or a significant increase in AChE inhibitory activity. For instance, N-alkylation with specific groups, such as allyl, can enhance potency by over ten-fold compared to galanthamine. ddg-pharmfac.net Conversely, oxidation of the C-3 hydroxyl to a ketone in narwedine results in a dramatic loss of activity. conicet.gov.ar The introduction of a bulky substituent at the hydroxyl group, as seen in compound C2, also modulates the inhibitory activity. larvol.com
The kinetics of inhibition for these analogs are generally expected to remain competitive, similar to the parent compound, as they retain the core scaffold that interacts with the AChE active site. However, significant structural changes could potentially introduce mixed-type inhibition. Kinetic studies on various galanthamine analogs have shown that while many are competitive inhibitors, some can exhibit a mixed model of inhibition. frontiersin.org
Advanced Analytical and Spectroscopic Characterization Methodologies in 3 Deoxygalanthamine Research
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 3-Deoxygalanthamine. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) are typically employed to generate the protonated molecular ion [M+H]⁺.
For this compound (C₁₇H₂₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides substantial structural information. While the fragmentation of this compound would be unique, it can be predicted based on the known fragmentation of galanthamine (B1674398). nih.gov Key fragmentation pathways for galanthamine-type alkaloids often involve the cleavage of the bonds within the tetracyclic ring system. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the methyl group from the nitrogen atom and cleavages around the azepine ring. Unlike galanthamine, the characteristic loss of a water molecule (H₂O) from the cyclohexene (B86901) ring would not be observed due to the absence of the hydroxyl group at the C3 position.
Table 1: Predicted High-Resolution MS/MS Fragmentation Data for this compound (Note: This is a predictive table based on the structure and known fragmentation of related alkaloids.)
| Fragment Ion (m/z) | Proposed Elemental Composition | Neutral Loss | Structural Origin |
| 272.1645 | [C₁₇H₂₂NO₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 254.1539 | [C₁₇H₂₀NO]⁺ | H₂O | Loss of water (less likely than in galanthamine) |
| 228.1383 | [C₁₅H₁₈NO]⁺ | C₂H₄ (Ethene) | Fission of the azepine ring |
| 213.0913 | [C₁₄H₁₃O₂]⁺ | C₃H₉N | Loss of the azepine ring with the N-methyl group |
| 198.0675 | [C₁₃H₉O₂]⁺ | C₄H₁₃N | Further fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure and relative stereochemistry of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) is employed. ddg-pharmfac.net
The ¹H NMR spectrum provides information about the chemical environment of each proton. The absence of a signal for a hydroxyl proton and the appearance of signals corresponding to a methylene (B1212753) group (CH₂) at the C3 position would be the primary distinguishing features compared to galanthamine. chemicalbook.com The ¹³C NMR spectrum would similarly confirm the presence of a methylene carbon at C3 instead of a hydroxyl-bearing methine carbon. ddg-pharmfac.net
Two-dimensional NMR experiments are crucial for assigning all proton and carbon signals and for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to trace the spin systems within the cyclohexene and azepine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for assembling the tetracyclic framework.
For stereochemical elucidation, the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is paramount. It identifies protons that are close in space, providing critical information about the relative configuration of the stereocenters. For instance, NOE correlations would be expected between specific axial and equatorial protons within the ring system, confirming the cis-fusion of the rings, which is characteristic of the galanthamine skeleton. ddg-pharmfac.netresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are estimated values based on data for galanthamine and its derivatives. Actual values may vary.)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling (Hz) |
| 1 | ~121.5 | ~6.65 | d, J ≈ 8.5 |
| 2 | ~111.0 | ~6.60 | d, J ≈ 8.5 |
| 3 | ~30.0 | ~2.0-2.2 | m |
| 4 | ~127.0 | ~6.05 | d, J ≈ 10.0 |
| 4a | ~87.5 | ~4.60 | d, J ≈ 4.5 |
| 5 | ~28.0 | ~1.95, ~2.60 | m |
| 6 | ~60.0 | ~4.15 | br s |
| 7 | ~128.0 | ~6.10 | d, J ≈ 10.0 |
| 8a | ~48.5 | - | - |
| 9 | ~40.0 | ~1.85, ~2.05 | m |
| 10 | ~47.0 | ~3.30, ~3.45 | m |
| 11-N-CH₃ | ~42.0 | ~2.45 | s |
| 12 | ~53.0 | ~3.70, ~4.05 | d, J ≈ 15.0; d, J ≈ 15.0 |
| 12a | ~133.0 | - | - |
| 12b | ~130.0 | - | - |
| 3a-O-CH₃ | ~56.0 | ~3.85 | s |
X-ray Crystallography for Absolute Configuration Determination
While NMR can determine the relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule like this compound. springernature.comnih.gov This technique requires the growth of a high-quality single crystal of the compound.
The process involves mounting a suitable crystal and irradiating it with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. wikipedia.org The data processing yields the unit cell dimensions, space group, and a three-dimensional electron density map of the molecule within the crystal lattice. youtube.com By fitting the known atoms into this map, a precise molecular structure, including bond lengths, bond angles, and torsional angles, is generated.
To determine the absolute configuration, anomalous diffraction data is collected, often using copper (Cu Kα) radiation. mit.edu The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) allow for the unambiguous assignment of the absolute stereochemistry of all chiral centers, typically expressed by the Flack parameter. mit.edued.ac.uk This would definitively confirm the spatial arrangement of the atoms at positions 4a, 6, and 8a.
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table presents typical parameters for a small organic molecule crystal structure analysis and is not based on experimental data for this specific compound.)
| Parameter | Example Value |
| Chemical Formula | C₁₇H₂₁NO₂ |
| Formula Weight | 271.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 16.5 |
| Volume (ų) | 1425.0 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.265 |
| Radiation (λ, Å) | Cu Kα (1.54178) |
| Flack Parameter | ~0.0(2) |
Advanced Chromatographic Methods for Isolation and Purity Assessment
Advanced chromatographic techniques are essential for both the initial isolation of this compound from synthetic reaction mixtures or natural sources and for the final assessment of its purity. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the primary method used. nih.gov For isolation (preparative HPLC), a larger column is used to separate the target compound from byproducts and starting materials. For purity assessment (analytical HPLC), reversed-phase columns (e.g., C18) are commonly employed. ijrpr.com A typical mobile phase would consist of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. dergipark.org.trtandfonline.com Detection is commonly achieved using a UV detector, monitoring at a wavelength where the aromatic ring of the molecule absorbs, typically around 230 nm and 288 nm. ijrpr.comdergipark.org.tr
Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it ideal for rigorous purity testing and detecting trace impurities.
Since this compound is a chiral molecule, chiral chromatography is necessary to separate its enantiomers and assess its enantiomeric purity or excess (ee). researchgate.net This is often achieved using columns with a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak). researchgate.net Capillary electrophoresis (CE) with chiral selectors like cyclodextrins also serves as a powerful technique for enantiomeric separation. nih.govresearchgate.net
Table 4: Example Chromatographic Conditions for Purity and Chiral Analysis
| Analysis Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Purity (RP-HPLC) | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile : 0.1% TFA in Water (Gradient) | 1.0 | UV at 288 nm |
| Chiral (HPLC) | Chiralpak AD-H (250 x 4.6 mm) | n-Hexane : Isopropanol : Diethylamine (80:20:0.2 v/v) | 0.8 | UV at 289 nm |
Future Perspectives and Research Challenges in 3 Deoxygalanthamine Chemistry and Biology
Elucidation of Uncharted Biosynthetic Steps and Enzymatic Machinery
The biosynthesis of Amaryllidaceae alkaloids, including galanthamine (B1674398) and by extension 3-deoxygalanthamine, is a complex process with several yet-to-be-discovered enzymes. nih.gov The proposed pathway to galanthamine involves the precursor norbelladine (B1215549), which is methylated to form 4'-O-methylnorbelladine. frontiersin.orgnih.gov This intermediate then undergoes oxidative coupling to create N-demethylnarwedine, which is subsequently reduced and methylated to yield galanthamine. frontiersin.orgnih.gov
A significant challenge lies in identifying and characterizing the specific enzymes that catalyze each of these steps. While some enzymes like norbelladine 4'-O-methyltransferase (N4OMT) have been identified, many others remain elusive. nih.gov The enzyme responsible for the crucial intramolecular phenol-coupling reaction of 4'-O-methylnorbelladine is of particular interest. science.gov Understanding the enzymatic machinery is fundamental to potentially manipulating the biosynthetic pathway for increased production of desired alkaloids. Future research will likely focus on utilizing transcriptomic and proteomic data from various Amaryllidaceae species to identify candidate genes encoding these enzymes. nih.govcore.ac.uk
Development of Innovative and Scalable Synthetic Methodologies
While this compound can be derived from natural sources, chemical synthesis offers a controlled and potentially more scalable approach. Several synthetic routes to the galanthamine skeleton have been developed, some of which could be adapted for this compound. google.com For instance, a key strategy involves an intramolecular Heck reaction to construct the core structure. google.com Another approach utilized a reductive aminocyclization to form the seven-membered azacycle. epdf.pub
Expanding the Scope of Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, a key area of investigation is how the absence of the 3-hydroxyl group, compared to galanthamine, affects its interaction with biological targets such as acetylcholinesterase (AChE). researchgate.net
Future SAR studies will likely involve the synthesis and biological evaluation of a wide range of this compound analogs. By systematically modifying different parts of the molecule, researchers can map out the key structural features required for biological activity. This knowledge can then be used to design new derivatives with potentially improved properties.
Integration of Multi-Omics Technologies for Comprehensive Understanding of Biosynthesis and Action
The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complexities of this compound biosynthesis and its mode of action. core.ac.uk Transcriptome analysis of different tissues in plants like Lycoris longituba has already helped identify key genes involved in the galanthamine biosynthetic pathway. frontiersin.orgnih.govnih.gov
Future research will benefit from combining these datasets to create a more holistic picture. For example, correlating gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) can help to validate the function of candidate biosynthetic genes and identify regulatory networks. bohrium.comresearchgate.net This multi-omics approach can accelerate the discovery of the remaining biosynthetic enzymes and provide deeper insights into how the production of these alkaloids is regulated within the plant. frontiersin.org
Methodological Advancements in Research Techniques
Advancements in analytical techniques are pivotal for the progress of research on this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the isolation, identification, and structural elucidation of this compound and its related metabolites. jrespharm.comoup.comturkjps.orgwur.nl
Q & A
Basic Research Questions
How can researchers optimize the synthesis of 3-Deoxygalanthamine to ensure reproducibility across laboratories?
Methodological Answer:
- Experimental Design: Utilize orthogonal analytical techniques (e.g., HPLC, NMR) to validate purity and structural integrity at each synthesis step. Document reaction parameters (temperature, solvent ratios, catalysts) rigorously to identify critical variables .
- Data Contradiction Analysis: Compare yield and purity metrics across trials using statistical tools (e.g., ANOVA) to isolate inconsistencies. Cross-reference with published protocols to resolve discrepancies in reaction conditions .
What are the most reliable methods for structural elucidation of this compound derivatives?
Methodological Answer:
- Advanced Spectroscopy: Combine X-ray crystallography with high-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, NOESY) to resolve stereochemical ambiguities. Validate against computational models (e.g., DFT calculations) for conformation analysis .
- Standardization: Use reference materials from accredited suppliers (e.g., Cayman Chemical) to calibrate instruments and ensure cross-lab comparability .
Advanced Research Questions
How can contradictory findings in this compound’s pharmacological mechanisms be systematically reconciled?
Methodological Answer:
- Systematic Review Framework: Apply PRISMA guidelines to aggregate in vitro/in vivo studies, categorizing results by assay type (e.g., receptor-binding vs. enzymatic inhibition). Use meta-regression to assess bias from variable cell lines or dosage regimes .
- Hypothesis Testing: Design knockout models or competitive binding assays to isolate target interactions, resolving conflicts between studies reporting NMDA antagonism vs. acetylcholinesterase modulation .
What computational strategies are effective for predicting this compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Silico Modeling: Employ QSAR (Quantitative Structure-Activity Relationship) models trained on alkaloid datasets to predict hepatic clearance. Validate with microsomal stability assays (human/rat liver microsomes) and correlate with in vivo pharmacokinetic data .
- Data Integration: Cross-validate predictions using molecular dynamics simulations to assess protein-ligand binding kinetics under physiological conditions .
How should researchers design experiments to address discrepancies between in vitro potency and in vivo efficacy of this compound?
Methodological Answer:
- Translational Bridging: Implement PK/PD modeling to quantify tissue penetration and metabolite formation. Use physiologically based pharmacokinetic (PBPK) simulations to adjust dosing regimens for in vivo studies .
- Controlled Variables: Standardize animal models (e.g., strain, age) and environmental factors (diet, circadian rhythm) to minimize confounding variables .
Methodological Best Practices
What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals and assess goodness-of-fit (R², residual plots) .
- Outlier Management: Apply Grubbs’ test to exclude anomalies, ensuring robust parameter estimation .
How can researchers ensure ethical and safe handling of this compound in lab settings?
Methodological Answer:
- Safety Protocols: Adopt OSHA-compliant PPE (gloves, respirators) for powder handling. Store compounds in climate-controlled environments to prevent degradation .
- Waste Disposal: Neutralize acidic/basic residues before disposal and collaborate with certified hazardous waste agencies for regulatory compliance .
Data Presentation and Peer Review
What criteria should guide the inclusion of this compound data in high-impact journals?
Methodological Answer:
- Reproducibility: Provide raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Detail instrument calibration protocols to enable replication .
- Contextualization: Contrast findings with structurally related alkaloids (e.g., galanthamine) to highlight novelty in mechanism or efficacy .
Future Research Directions
What gaps exist in understanding this compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Synthetic Modifications: Synthesize analogs with targeted substitutions (e.g., fluorination at C3) and evaluate bioactivity shifts via high-throughput screening .
- Crystallography: Resolve co-crystal structures with target proteins (e.g., AChE) to map binding interactions and guide rational drug design .
Guidance for Implementation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
